molecular formula C24H24N6O5S2 B2645433 ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-38-7

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2645433
CAS No.: 681437-38-7
M. Wt: 540.61
InChI Key: TZFOQUOMOOSIGA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C24H24N6O5S2 and its molecular weight is 540.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of thieno[2,3-c]pyridine derivatives often involves complex reactions highlighting the versatility and reactivity of these compounds. For example, one study discusses the synthesis, characterization, thermal, X-ray, and DFT analyses of related thieno[2,3-c]pyridine derivatives, underscoring the compound's potential in material science and molecular engineering due to its unique structural and electronic properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Photophysical Properties

  • Research into the photophysical properties of thieno[2,3-b]pyridine derivatives has been conducted to explore their potential applications in optoelectronic devices. For instance, a study on the DIPEA-catalyzed synthesis of novel thieno[2,3-b]pyridine derivatives examines their spectral-fluorescent properties, which could inform the development of new materials for electronic and photonic technologies (Ershov et al., 2019).

Potential Biological Activity

  • While the direct biological activities of the specified compound are not discussed, similar structures have been evaluated for their biological properties. The synthesis and preliminary bioassay of thieno[2,3-d]pyrimidines suggest that certain derivatives exhibit significant inhibitory activities against agricultural pests, indicating potential applications in agrochemical research (Wang, Zheng, Liu, & Chen, 2010).

Supramolecular Chemistry

  • The study of supramolecular aggregation through interactions such as C-H...O, C-H...F, and C-H...π in polysubstituted pyridines reveals insights into the assembly of complex molecular architectures. This knowledge can be applied in the design of molecular sensors, catalysts, and materials with specific properties (Suresh et al., 2007).

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5S2/c1-2-35-24(32)29-14-9-19-20(15-27)23(36-21(19)16-29)28-22(31)17-5-7-18(8-6-17)37(33,34)30(12-3-10-25)13-4-11-26/h5-8H,2-4,9,12-14,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFOQUOMOOSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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